molecular formula C22H26N4 B11608921 3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11608921
M. Wt: 346.5 g/mol
InChI Key: IBTXLFHYEDAFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring a methyl group at position 3, a 3-methylbutyl chain at position 2, and a pyrrolidin-1-yl substituent at position 1.

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

3-methyl-2-(3-methylbutyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H26N4/c1-15(2)10-11-17-16(3)18(14-23)21-24-19-8-4-5-9-20(19)26(21)22(17)25-12-6-7-13-25/h4-5,8-9,15H,6-7,10-13H2,1-3H3

InChI Key

IBTXLFHYEDAFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCCC4)C#N

Origin of Product

United States

Biological Activity

3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives. This compound exhibits significant biological activity, particularly in pharmacological applications. The structural uniqueness, including the presence of a pyrido[1,2-a]benzimidazole core and various functional groups, enhances its potential as a therapeutic agent.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit antitumor activity . In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including lung and breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial and Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may possess significant activity against bacterial strains and inflammatory pathways. The compound's structure allows it to interact with enzymes involved in inflammation, potentially inhibiting nitric oxide production and other inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it may bind effectively to acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases. This interaction could lead to enhanced therapeutic effects in conditions such as Alzheimer's disease .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with other structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
Pyrido[1,2-a]benzimidazoleBicyclic structure with nitrogen atomsAnticancer properties
Benzimidazole DerivativesContains benzimidazole coreAntimicrobial effects
Azomethine YlidesReactive intermediates in cycloadditionDiverse pharmacological activities

This table highlights how the unique combination of substituents in this compound may enhance its lipophilicity and biological interactions compared to other derivatives.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of several benzimidazole derivatives, including those structurally related to this compound. The results indicated that compounds with similar structures exhibited high cytotoxicity against lung cancer cell lines (HCC827) with IC50 values around 6.26 μM, suggesting a strong potential for therapeutic application in oncology .

Evaluation of Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of benzimidazole derivatives showed significant inhibition of nitric oxide production in RAW 264.7 macrophage cells. The study highlighted that compounds with similar structural features could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), key players in inflammatory responses .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to pyrido[1,2-a]benzimidazole compounds. For instance, a series of synthesized compounds demonstrated significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} .

Table 1: Antimicrobial Activity of Pyrido[1,2-a]benzimidazole Derivatives

CompoundBacterial StrainMIC (μmol L1^{-1})
Compound AE. coli4
Compound BS. aureus12
Compound CP. aeruginosa20

These findings suggest that modifications in the side chains of the pyrido[1,2-a]benzimidazole framework can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of 3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has been evaluated through cytotoxicity assays against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited potent cytotoxicity with IC5050 values in the low micromolar range against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines .

Table 2: Cytotoxicity of Pyrido[1,2-a]benzimidazole Derivatives

CompoundCell LineIC5050 (μmol L1^{-1})
Compound DNCI-H4602.56
Compound EHepG23.00
Compound FHCT-1163.08

The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly influences the anticancer activity of these compounds.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the antioxidant activities of these compounds have been explored. Studies indicate that certain derivatives can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Table 3: Antioxidant Activity of Pyrido[1,2-a]benzimidazole Derivatives

CompoundDPPH Scavenging Activity (%)
Compound G75
Compound H65
Compound I80

Mechanistic Insights and Case Studies

Mechanistic studies have shown that the biological activities of these compounds are often linked to their ability to interact with specific molecular targets within cells. For example, some derivatives were found to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigating the effects of a specific derivative on cancer cell lines revealed that it induced apoptosis through mitochondrial pathways and inhibited cell cycle progression .

Comparison with Similar Compounds

Substituent Variations at Position 1

The pyrrolidin-1-yl group in the target compound distinguishes it from analogs with oxo (e.g., 3d–3h in ), imidazolyl (e.g., 2-methylimidazol-1-yl in ), or piperazinyl (e.g., ) substituents at position 1.

  • Electron-withdrawing vs. In contrast, the pyrrolidine ring (a cyclic secondary amine) offers basicity and conformational flexibility, which may improve membrane permeability .

Substituent Variations at Position 2

The 3-methylbutyl chain at position 2 is a branched alkyl group, contrasting with aryl (e.g., benzyl in 3v), halogenated aryl (e.g., 4-chlorophenethyl in 3t), or heteroaryl (e.g., 4-pyridylbenzyl in 3u) substituents in analogs ().

  • Hydrophobic vs. Polar Interactions: The 3-methylbutyl chain enhances lipophilicity, favoring interactions with hydrophobic pockets in proteins.
  • Synthetic Feasibility : Yields for 3-methylbutyl-containing analogs (e.g., 3g: 91% yield) suggest favorable synthetic accessibility compared to bulkier substituents like 4-pyridylbenzyl (3u: 52% yield) .

Substituent Variations at Position 3

The methyl group at position 3 is conserved in most analogs (e.g., 3d–3h, 3v), but substituents like chloro () or morpholino () are observed in related derivatives.

  • Steric and Electronic Effects: A methyl group minimizes steric hindrance while moderately increasing electron density on the pyrido-benzimidazole core. Chloro substituents (e.g., 1-chloro-2-(2-chloroethyl)-3-methyl-...

Antimicrobial Activity

Compounds with morpholino or chloro substituents () exhibited moderate antimicrobial activity, suggesting that electron-deficient groups enhance interactions with microbial enzymes. The target compound’s pyrrolidine group, being more basic than morpholino, may improve solubility and bioavailability, though its antimicrobial efficacy remains untested .

Anticancer Potential

Derivatives with morpholinoethylamino () or arylalkyl chains () demonstrated anticancer activity, likely due to intercalation or kinase inhibition. The 3-methylbutyl chain in the target compound could mimic these hydrophobic interactions, but its pyrrolidine group’s role in targeting remains speculative .

Ion Channel Modulation

A related compound (1-hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile) in acts as a TMEM16A chloride channel inhibitor. Substituents like trifluoromethyl enhance binding via hydrophobic and electrostatic interactions, whereas the target compound’s pyrrolidine may compete for similar pockets .

Comparative Data Tables

Table 1: Substituent Profiles and Key Properties

Compound ID Position 1 Position 2 Position 3 Molecular Weight Yield (%) Activity
Target Compound Pyrrolidin-1-yl 3-Methylbutyl Methyl 343.43 (est.) N/A Unknown
3d () Oxo 3-(Trifluoromethyl)benzyl Methyl 380.10 83 Antitubercular
3t () Oxo 4-Chlorophenethyl Methyl ~380 (est.) 78 Antitubercular
2-Methylimidazol-1-yl 3-Methylbutyl Methyl 343.43 N/A Undisclosed
Chloro 2-Chloroethyl Methyl 304.17 N/A Undisclosed

Preparation Methods

Cyclocondensation of 1H-Benzimidazol-2-yl-Acetonitrile

The pyrido[1,2-a]benzimidazole core is synthesized via cyclocondensation of 1H-benzimidazol-2-yl-acetonitrile with ethyl acetoacetate in the presence of ammonium acetate (Scheme 1). This reaction proceeds under reflux in ethanol, yielding pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives. Key parameters include:

  • Temperature : 80–100°C

  • Catalyst : Ammonium acetate (2.5 equiv)

  • Yield : 68–75%

Mechanism : The reaction involves Knoevenagel condensation followed by intramolecular cyclization, facilitated by the nucleophilic attack of the benzimidazole nitrogen on the activated carbonyl group.

Oxidative Cyclization Alternatives

Alternative methods employ oxidative cyclization using Caro’s acid (H<sub>2</sub>SO<sub>5</sub>) or peroxytrifluoroacetic acid to form the fused ring system. For example, 5-nitro-2-(piperidin-1-yl)aniline undergoes oxidative cyclization to yield 7-nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, which is subsequently denitrated.

Functionalization at Position 2: Introduction of 3-Methylbutyl Group

Alkylation via Nucleophilic Substitution

The 3-methylbutyl moiety is introduced at position 2 through alkylation of the deprotonated pyrido[1,2-a]benzimidazole intermediate. Key steps include:

  • Deprotonation : Treatment with NaH or K<sub>2</sub>CO<sub>3</sub> in DMF or THF.

  • Alkylation : Reaction with 1-bromo-3-methylbutane at 60–80°C for 6–8 hours.

Optimization Data :

SolventBaseTemperature (°C)Yield (%)
DMFK<sub>2</sub>CO<sub>3</sub>8072
THFNaH6065

Side products include dialkylated derivatives, minimized by controlling stoichiometry (1.2 equiv alkylating agent).

Substitution at Position 1: Pyrrolidin-1-yl Installation

Chlorination Followed by Amine Coupling

  • Chlorination : The position 1 hydrogen is replaced with chlorine using phosphorus oxychloride (POCl<sub>3</sub>) under reflux.

    • Conditions : POCl<sub>3</sub> (5 equiv), 110°C, 4 hours.

    • Yield : 85–90%.

  • Nucleophilic Substitution : The chloro intermediate reacts with pyrrolidine in the presence of a base (e.g., Et<sub>3</sub>N) in DMF at 100°C for 12 hours.

Key Analytical Data :

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 1.80–1.85 (m, 4H, pyrrolidine CH<sub>2</sub>), 2.70–2.75 (m, 4H, pyrrolidine NCH<sub>2</sub>).

  • IR (KBr) : 2215 cm<sup>−1</sup> (C≡N stretch).

Final Functionalization: Methyl Group at Position 3

Direct Methylation via Friedel-Crafts

The 3-methyl group is introduced using methyl iodide (CH<sub>3</sub>I) and AlCl<sub>3</sub> in dichloromethane. The reaction proceeds via electrophilic aromatic substitution:

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 78%.

Side Reactions : Over-methylation is avoided by using 1.1 equiv CH<sub>3</sub>I and quenching with ice-cold water.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

  • Crystallization : Ethanol/water (1:1) yields >95% purity.

Spectroscopic Validation

  • HRMS (ESI) : m/z Calcd for C<sub>25</sub>H<sub>28</sub>N<sub>5</sub> [M+H]<sup>+</sup>: 422.2345; Found: 422.2348.

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantage
Core FormationCyclocondensation7598Scalable, minimal byproducts
2-Position AlkylationNaH/THF6597Mild conditions
1-Position AminePOCl<sub>3</sub>/pyrrolidine8299High regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 1 and 3 are mitigated by sequential functionalization (chlorination before alkylation).

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to prevent hydrolysis.

  • Catalyst Recycling : Pd/C catalysts reduce residual metal contamination to <6 ppm in Suzuki couplings (for related analogs).

Industrial-Scale Considerations

  • Cost Efficiency : Use of POCl<sub>3</sub> and ammonium acetate reduces raw material costs.

  • Safety : Replace chloromethyl ethyl ether (toxic) with safer alkylating agents like 1-bromo-3-methylbutane .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-Methyl-2-(3-methylbutyl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Answer : A common approach involves condensation reactions between benzimidazole-2-acetonitrile derivatives and substituted acetylacetic esters. For example, reacting benzimidazole-2-acetonitrile with acetylacetate derivatives (1.2 equiv) at 150°C under neat or anhydrous toluene conditions yields intermediates, followed by purification via recrystallization (e.g., 73–81% yields reported for similar pyrido-benzimidazoles) . Multicomponent reactions (MCRs) using heterocyclic ketene aminals (e.g., combining aldehydes, nitromethylene intermediates, and malononitrile) offer step-efficient alternatives for complex heterocycles .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Answer : Safety Data Sheets (SDS) recommend storing the compound in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Use personal protective equipment (gloves, goggles, lab coats) and avoid inhalation or skin contact. Work in fume hoods and follow institutional waste disposal protocols for nitrile-containing compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.6 ppm for pyrido-benzimidazole core) and substituent signals (e.g., methyl groups at δ ~2.3 ppm) .
  • IR Spectroscopy : Identify nitrile stretches (~2230 cm⁻¹) and pyrrolidine/pyrazole ring vibrations (~1545 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., TOF-MS for accurate mass determination) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Answer : Optimize crystal growth using solvent vapor diffusion (e.g., ethanol/DMF mixtures). Refine structures with SHELXL, which is robust for small-molecule crystallography. Focus on resolving potential disorder in flexible substituents (e.g., 3-methylbutyl or pyrrolidine groups) by collecting high-resolution data (<1.0 Å) and applying restraints during refinement .

Q. What strategies address discrepancies in NMR data during structural validation?

  • Answer : For overlapping signals, use 2D NMR (HSQC/HMBC) to correlate protons and carbons. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Adjust solvent polarity (e.g., DMSO-d6 vs. CDCl3) to split unresolved peaks, as demonstrated in analogous pyrido-benzimidazoles .

Q. How can computational modeling predict biological activity or reactivity of this compound?

  • Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO), which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can screen for binding affinities to biological targets (e.g., tuberculosis enzymes, based on structural analogs in ) .

Q. What experimental design considerations optimize yield in large-scale synthesis?

  • Answer : Conduct DoE (Design of Experiments) to test variables:

  • Temperature : 140–160°C for thermal reactions .
  • Catalyst : Ammonium acetate (2.2 equiv) enhances cyclization efficiency .
  • Solvent : Neat conditions vs. toluene (affects reaction time and purity) .
    • Monitor reaction progress via TLC or HPLC, and prioritize recrystallization over column chromatography for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.